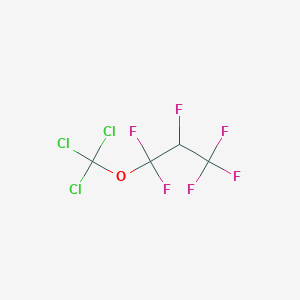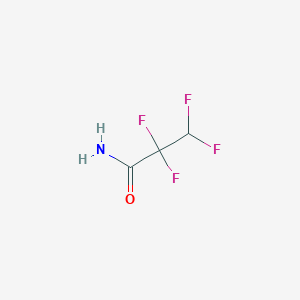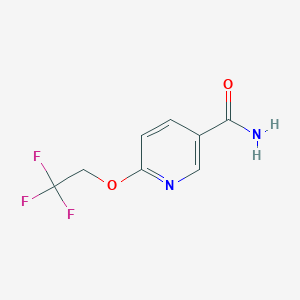
1,1,2,3,3,3-六氟丙基三氯甲基醚
描述
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a chemical compound with the molecular formula C4HCl3F6O and a molecular weight of 285.4 g/mol . It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in research settings and has applications in various scientific fields.
科学研究应用
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
Target of Action
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a volatile anesthetic . Its primary targets are the inflammatory neutrophils and granulocytes in human blood . These cells play a crucial role in the immune response, particularly in inflammation and the body’s defense against infection.
Mode of Action
This compound works by inhibiting the activation of inflammatory neutrophils and granulocytes during simulated extracorporeal circulation . This interaction results in a reduction of the inflammatory response, which can be beneficial in certain medical procedures.
Biochemical Pathways
It is known that the compound is metabolized by rat and human liver microsomes to inorganic fluoride and formaldehyde in a ratio of 2:1 . 2,3,3,3-Tetrafluoropropionic acid was also identified as a metabolite .
Pharmacokinetics
Its metabolism in the liver, as mentioned above, leads to the production of inorganic fluoride and formaldehyde .
Result of Action
The primary result of the action of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is the inhibition of the activation of inflammatory neutrophils and granulocytes . This leads to a reduction in the inflammatory response, which can be beneficial in medical procedures involving extracorporeal circulation .
生化分析
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in its metabolism . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism .
Cellular Effects
The effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether exerts its effects through binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction results in the formation of reactive metabolites, which can cause cellular damage and changes in gene expression . The compound’s ability to generate reactive oxygen species further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects . At higher doses, it can cause severe toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . These findings underscore the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2E1 . This metabolism leads to the formation of reactive metabolites, including inorganic fluoride and formaldehyde . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s high polarity allows it to be distributed efficiently within cellular compartments . Understanding its transport and distribution is crucial for elucidating its cellular effects and optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether typically involves the reaction of hexafluoropropylene oxide with trichloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials and the final product .
化学反应分析
Types of Reactions
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers and other derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alcohols and other reduced forms.
相似化合物的比较
Similar Compounds
1,1,2,3,3,3-Hexafluoropropyl methyl ether: Similar in structure but with a methyl group instead of a trichloromethyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hydroxyl group instead of an ether linkage.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Contains an additional trifluoroethyl group.
Uniqueness
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is unique due to its combination of high fluorine content and the presence of a trichloromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .
属性
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOWSYOQOXXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380850 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-83-4 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56860-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)
